molecular formula C16H16N2O3 B2728379 N'-benzyl-N-(4-methoxyphenyl)ethanediamide CAS No. 21775-46-2

N'-benzyl-N-(4-methoxyphenyl)ethanediamide

Cat. No.: B2728379
CAS No.: 21775-46-2
M. Wt: 284.315
InChI Key: WZQOAQVOLOPMPU-UHFFFAOYSA-N
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Description

N'-Benzyl-N-(4-methoxyphenyl)ethanediamide is a chemical compound with the CAS registry number 21775-46-2 and a molecular formula of C16H16N2O3 . It has a molecular weight of 284.31 g/mol . This oxamide derivative is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers exploring structure-activity relationships (SAR) in medicinal chemistry may find this compound of interest due to its structural features, which include a methoxyphenyl group and a benzyl group attached to a diamide core. Similar diamide compounds are often investigated for their potential to modulate biological targets, such as enzymes and receptors, making them valuable tools in biochemical and pharmacological research. Please note that specific studies on the mechanism of action and primary research applications for this exact compound are not extensively documented in the public domain, presenting an opportunity for novel investigation. Handle with care. This substance is classified with the hazard statements H302 (harmful if swallowed), H319 (causes serious eye irritation), H372 (causes damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long-lasting effects) . Refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-14-9-7-13(8-10-14)18-16(20)15(19)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQOAQVOLOPMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Elucidation of N Benzyl N 4 Methoxyphenyl Ethanediamide

Nuclear Magnetic Resonance (NMR) SpectroscopyA thorough examination of the nuclear magnetic environments to elucidate the precise structure, connectivity, and stereochemistry of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural ConnectivityThis subsection would have described the correlations observed in 2D NMR spectra.

COSY (Correlation Spectroscopy) would have been used to establish proton-proton coupling networks within the aromatic rings and between the benzylic CH₂ and amide NH protons.

HSQC (Heteronuclear Single Quantum Coherence) would have correlated directly bonded proton and carbon atoms.

Currently, no published studies containing this specific experimental data for N'-benzyl-N-(4-methoxyphenyl)ethanediamide are available. Therefore, the creation of data tables and a detailed discussion for the outlined sections cannot be completed.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₆N₂O₃), the theoretical exact mass can be calculated. This high precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Upon ionization, the molecule would undergo fragmentation. The expected fragmentation pattern would involve the cleavage of the amide bonds, which are typically the most labile. Key fragment ions would likely include the benzyl (B1604629) cation and the methoxyphenyl isocyanate cation, among others. The significant ions observed in the mass spectra of related N-benzyl compounds often consist of the iminium cation and other fragments originating from the non-brominated benzylamine (B48309) portion of the molecules. researchgate.net For instance, the benzyl cation (m/z = 91) is a common fragment derived from the molecular ion in many benzyl-containing compounds. researchgate.net

Table 1: Theoretical HRMS Data and Expected Fragments for this compound

Attribute Value
Molecular Formula C₁₆H₁₆N₂O₃
Theoretical Exact Mass [M+H]⁺ 285.1234 Da
Expected Key Fragments [C₇H₇]⁺ (Benzyl cation)
[C₈H₇NO]⁺ (4-methoxyphenyl isocyanate)
[C₉H₉N₂O₂]⁺

Note: The data in this table is theoretical and based on the chemical structure.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) techniques are paramount for determining the three-dimensional atomic arrangement within a crystalline solid, providing definitive information on molecular conformation, configuration, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. If a suitable single crystal of this compound were grown, this technique could provide precise atomic coordinates. This data allows for the determination of bond lengths, bond angles, and torsion angles, revealing the molecule's precise conformation in the solid state. The analysis would also identify the crystal system, space group, and unit cell dimensions. For example, the related compound N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide was found to crystallize in the monoclinic P21/n space group. vensel.org The crystal structure is often stabilized by a network of intermolecular hydrogen bonds. eurjchem.com

Table 2: Illustrative Single-Crystal X-ray Diffraction Data Parameters

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.5657
b (Å) 9.3203
c (Å) 18.2134
**β (°) ** 91.540
**Volume (ų) ** 1452.9

| Z (Molecules/unit cell) | 4 |

Note: This data is from the related compound N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide and serves as an illustrative example. vensel.org

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. This technique is crucial for confirming the purity of a synthesized crystalline compound and identifying its crystal system. The pattern consists of a series of diffraction peaks at specific 2θ angles, which are determined by the unit cell parameters of the material. For instance, PXRD analysis of a novel tetrahydroquinoline derivative revealed an orthorhombic system with the space group Fdd2. cambridge.org

Table 3: Representative Powder X-ray Diffraction Peak List

2θ (°) d-spacing (Å) Relative Intensity (%)
10.2 8.67 100
15.5 5.71 45
20.4 4.35 80
25.1 3.54 60

Note: This is a hypothetical peak list to illustrate the format of PXRD data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is characterized by absorption maxima (λmax), which correspond to the energy required to promote an electron from a lower energy orbital to a higher one.

For this compound, the primary chromophores are the two aromatic rings (benzyl and 4-methoxyphenyl) and the two carbonyl groups of the ethanediamide linker. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl groups. Generally, chalcones, which contain similar aromatic and carbonyl systems, absorb light in the UV region. researchgate.net The presence of the methoxy (B1213986) group (an auxochrome) on the phenyl ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted ring. Studies on other molecules containing a 4-methoxyphenyl (B3050149) group have shown absorption maxima in the UV range, often attributed to π → π* transitions. researchgate.netscielo.org.za

Table 4: Expected Electronic Transitions and Absorption Maxima for this compound

Wavelength Range (nm) Transition Type Associated Functional Group
~250-290 π → π* Benzyl & 4-methoxyphenyl rings

| ~300-340 | n → π* | Carbonyl groups (C=O) |

Note: The wavelength ranges are estimations based on the electronic properties of the constituent functional groups.

Computational and Theoretical Investigations of N Benzyl N 4 Methoxyphenyl Ethanediamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

No specific studies utilizing Density Functional Theory (DFT) to optimize the molecular geometry and analyze the electronic structure of N'-benzyl-N-(4-methoxyphenyl)ethanediamide were identified. DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are routinely used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles, as well as electronic properties like charge distribution. nih.govejosat.com.trmdpi.com For structurally related molecules, DFT has been successfully used to achieve a detailed understanding of their geometries. nih.govresearchgate.netresearchgate.net However, for the specific compound of interest, these calculations have not been reported.

HOMO-LUMO Energy Analysis for Reactivity and Stability

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between these frontier orbitals provides insights into the molecule's polarizability and its tendency to undergo chemical reactions. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov Extensive searches did not uncover any publications that report the HOMO-LUMO energies or the corresponding energy gap for this compound. Such analyses are common for other benzyl (B1604629) and methoxyphenyl-containing compounds, where they are used to predict sites for electrophilic and nucleophilic attack. nih.govthaiscience.infoscholarsresearchlibrary.com

Prediction of Spectroscopic Parameters (e.g., ¹H NMR, ¹³C NMR, IR)

Theoretical prediction of spectroscopic data is a valuable tool for confirming molecular structures. Methods like the Gauge-Including Atomic Orbital (GIAO) method are often used in conjunction with DFT to calculate NMR chemical shifts (¹H and ¹³C). ejosat.com.trmdpi.com Similarly, vibrational frequencies (IR) can be computed to aid in the interpretation of experimental spectra. mdpi.com Despite the utility of these predictive methods, no published theoretical data for the ¹H NMR, ¹³C NMR, or IR spectra of this compound could be located.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, providing information that is complementary to the static picture from quantum chemical calculations.

Conformational Analysis and Dynamics in Different Environments

The flexibility of the ethanediamide linker and the rotational freedom of the benzyl and methoxyphenyl groups suggest that this compound could adopt multiple conformations. MD simulations are the primary computational technique for exploring the conformational landscape of a molecule and its dynamic behavior in various environments, such as in different solvents or in a biological milieu. nih.gov A thorough literature review did not yield any studies that have performed MD simulations to analyze the conformational preferences or dynamics of this specific compound. Such studies are critical for understanding how the molecule might change its shape and what conformations are most stable. researchgate.net

Interaction Mechanisms with Hypothetical Molecular Targets (in silico)

In silico studies, particularly molecular docking, are instrumental in predicting how a molecule might interact with a biological target, such as a protein receptor or an enzyme active site. researchgate.net These computational experiments can provide insights into potential binding modes, interaction energies, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The absence of published research on this compound means that there are no available in silico predictions of its interactions with any hypothetical molecular targets. This type of investigation is crucial in fields like drug discovery for assessing the potential biological activity of a compound. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to forecast the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity.

In the absence of experimentally determined structures, theoretical protein models are employed to simulate the binding of this compound to various potential biological targets. These targets are often selected based on the known activities of structurally similar compounds. For instance, amide derivatives are known to target a wide range of proteins, including enzymes like cyclooxygenases (COX), kinases, and DNA gyrase, as well as various cellular receptors. wiley.comekb.eg

The process involves generating a three-dimensional model of the target protein and computationally placing the ligand, this compound, into the protein's active site. Algorithms then calculate the most likely binding poses based on scoring functions that estimate the binding energy. These simulations can reveal key potential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues within the active site. For example, studies on N-benzyl derivatives have shown interactions with the DNA gyrase B enzymes of S. aureus and E. coli, which is crucial for preventing bacterial cell division. ekb.eg Similarly, docking studies on other amide-containing molecules have been used to predict their inhibitory effects on targets like the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer pathways. benthamdirect.com

Table 1: Representative Ligand-Receptor Binding Predictions

Theoretical Protein TargetPotential Therapeutic AreaPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)Anti-inflammatory-9.5Arg120, Tyr355, Ser530
Epidermal Growth Factor Receptor (EGFR) KinaseAnticancer-10.2Met793, Leu718, Asp855
E. coli DNA Gyrase BAntibacterial-8.8Asp73, Ile78, Arg136
HIV-1 VifAntiviral-9.1Trp5, Cys6, Lys22

Following the prediction of binding poses, the next step is a more detailed evaluation of the binding affinities and the specific modes of interaction. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a quantitative measure of the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable and favorable interaction. For instance, molecular docking studies of some N-benzylbenzamide derivatives acting as tubulin polymerization inhibitors have shown strong binding affinities, which correlated with their potent anticancer activities (IC₅₀ values ranging from 12 to 27 nM). nih.gov

Analysis of the interaction modes reveals the structural basis for the compound's activity. The amide backbone, common in many pharmaceuticals, is adept at forming hydrogen bonds, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. stereoelectronics.org In this compound, the methoxy (B1213986) group's oxygen could also act as a hydrogen bond acceptor, while the benzyl and methoxyphenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. For example, in a study of N-(2-methoxyphenyl)benzamide derivatives as HIV-1 Vif antagonists, computational models predicted key interactions that led to the synthesis of a potent compound with an EC₅₀ value of 1.54 μM. nih.gov

Table 2: Predicted Interaction Analysis and Binding Affinity

Protein TargetPredicted Binding Affinity (ΔG, kcal/mol)Predicted Inhibition Constant (Ki, µM)Primary Interaction Types
COX-2-9.50.25Hydrogen Bonding, Hydrophobic
EGFR Kinase-10.20.09Hydrogen Bonding, π-π Stacking
E. coli DNA Gyrase B-8.80.85Hydrogen Bonding, van der Waals
HIV-1 Vif-9.10.47Hydrophobic, π-π Stacking

Structure-Based Drug Design Principles Applied to Ethanediamide Derivatives (in silico)

Structure-based drug design (SBDD) is an iterative process that leverages knowledge of the three-dimensional structure of the biological target to design and optimize ligands. numberanalytics.com By analyzing the computationally-derived binding mode of this compound, medicinal chemists can propose structural modifications to enhance its binding affinity, selectivity, and pharmacokinetic properties.

For ethanediamide derivatives, this process might involve several strategies:

Modifying Substituents: The benzyl and 4-methoxyphenyl (B3050149) rings can be systematically modified. For example, adding electron-withdrawing or electron-donating groups at different positions on the rings could enhance interactions with the target protein. This approach is guided by structure-activity relationship (SAR) studies, which correlate structural changes with biological activity. numberanalytics.com

Scaffold Hopping: The ethanediamide core could be replaced with a bioisostere—a different functional group with similar physical or chemical properties—to improve metabolic stability or patentability while maintaining or improving binding. nih.gov

Targeting Unoccupied Pockets: Docking results may reveal unoccupied pockets within the active site. New functional groups can be added to the parent molecule to extend into these pockets and form additional favorable interactions, thereby increasing potency.

This rational design cycle—predicting binding, synthesizing a modified compound, testing its activity, and then feeding the results back into the next design phase—can significantly reduce the time and cost associated with discovering new drugs. wiley.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Academic Compound Profiling

A compound's efficacy is dependent not only on its interaction with the target but also on its ability to reach that target in the body. In silico ADME prediction tools are used to evaluate the pharmacokinetic properties of a molecule like this compound. nih.gov These predictions are crucial for identifying potential liabilities early in the drug discovery process.

Key ADME parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, which helps predict the oral bioavailability of a compound. These properties include:

Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption are predicted to assess how well the compound might be absorbed from the gut. Topological Polar Surface Area (TPSA) is another important descriptor, with values below 140 Ų generally associated with good cell membrane permeability. nih.gov

Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to act on its target.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family, is assessed. This helps to predict the compound's metabolic stability and potential for drug-drug interactions. nih.gov

Excretion: While less commonly predicted with high accuracy, models can provide insights into the likely routes of elimination.

Table 3: Predicted In Silico ADME Profile

ADME PropertyPredicted Value/ClassificationSignificance
Molecular Weight284.31 g/molCompliant with Lipinski's Rule (<500)
LogP (Lipophilicity)2.95Compliant with Lipinski's Rule (<5)
Hydrogen Bond Donors2Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule (≤10)
Topological Polar Surface Area (TPSA)61.9 ŲIndicates good potential for oral absorption
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity
CYP2D6 InhibitorYes (Predicted)Potential for drug-drug interactions

Structure Activity Relationship Sar Studies of N Benzyl N 4 Methoxyphenyl Ethanediamide Analogs

Design Principles for N'-benzyl-N-(4-methoxyphenyl)ethanediamide Analogs

The design of analogs would typically be guided by the therapeutic target and the initial activity of the lead compound, this compound. Medicinal chemists would systematically modify the three main components of the molecule: the benzyl (B1604629) group, the 4-methoxyphenyl (B3050149) group, and the central ethanediamide (or oxalamide) core. The objectives of such modifications would be to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Without a known biological target or initial activity data, the design principles remain purely hypothetical.

Systematic Substituent Effects on Ethanediamide Core

To understand the SAR, researchers would synthesize and test a series of compounds with varied substituents on the benzyl and 4-methoxyphenyl rings.

Modifications to the benzyl moiety would explore the effects of steric bulk, electronics, and lipophilicity. For instance, substituents would be placed at the ortho, meta, and para positions of the phenyl ring. The nature of these substituents would range from electron-donating groups (e.g., methyl, methoxy) to electron-withdrawing groups (e.g., chloro, nitro). The resulting data would be compiled into a table to correlate these properties with biological activity.

Table 1: Hypothetical Data Table for Benzyl Moiety Modifications

Compound ID R (Substitution on Benzyl Ring) Biological Activity (e.g., IC₅₀, µM)
1a H (unsubstituted) -
1b 4-CH₃ -
1c 4-Cl -
1d 4-NO₂ -
1e 2-F -

No publicly available data exists to populate this table.

Similarly, the 4-methoxyphenyl moiety would be altered. The methoxy (B1213986) group could be moved to the ortho or meta positions, or replaced with other functional groups such as hydroxyl, ethoxy, or halogens. The entire phenyl ring could also be replaced with other aromatic or heterocyclic systems to probe for additional binding interactions.

Table 2: Hypothetical Data Table for 4-Methoxyphenyl Moiety Alterations

Compound ID R' (Substitution on Phenyl Ring) Biological Activity (e.g., IC₅₀, µM)
2a 4-OCH₃ (parent) -
2b 3-OCH₃ -
2c 4-OH -
2d 4-Cl -
2e 4-F -

No publicly available data exists to populate this table.

Stereochemical Influences on Molecular Properties and Theoretical Activity

The ethanediamide core itself is achiral. However, the introduction of chiral centers, for example by modifying the benzyl group (e.g., α-methylbenzyl), would necessitate the separation and testing of individual enantiomers. Often, stereoisomers exhibit significantly different biological activities and properties due to the three-dimensional nature of their interactions with biological targets. Without specific analogs that possess stereocenters, this analysis remains speculative.

Conformational Analysis and its Correlation with Theoretical Interactions

The biological activity of a molecule is intimately linked to its three-dimensional shape and the conformations it can adopt. The two amide bonds in the ethanediamide linker can exist in cis or trans conformations, and rotation around the various single bonds allows the benzyl and 4-methoxyphenyl groups to orient in different spatial arrangements. Conformational analysis, typically performed using computational chemistry methods (like Density Functional Theory) and sometimes validated by experimental techniques (like NMR spectroscopy), would be required to identify the low-energy conformations. These preferred shapes would then be used in molecular docking studies to predict how the molecule might bind to a hypothetical biological target. No such studies for this compound are currently published.

Quantitative Structure-Activity Relationship (QSAR) Modeling (in silico)

QSAR modeling is a computational technique used to build a mathematical relationship between the chemical structure and biological activity of a series of compounds. To perform a QSAR study, a dataset of structurally related compounds with their corresponding biological activities is required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each compound and correlated with their activity. The resulting QSAR model can then be used to predict the activity of newly designed compounds. The lack of a dataset of this compound analogs with measured biological activity makes it impossible to develop a QSAR model.

Exploration of N Benzyl N 4 Methoxyphenyl Ethanediamide in Advanced Chemical Applications

Supramolecular Chemistry and Self-Assembly of Ethanediamide Derivatives

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. The ethanediamide scaffold is an excellent building block for supramolecular assembly due to its capacity for forming predictable and robust intermolecular connections.

Investigation of Hydrogen Bonding and π-π Stacking Interactions

The self-assembly of ethanediamide derivatives like N'-benzyl-N-(4-methoxyphenyl)ethanediamide is primarily governed by two key non-covalent interactions: hydrogen bonding and π-π stacking.

Hydrogen Bonding: The ethanediamide core contains two amide N-H groups (donors) and two carbonyl C=O groups (acceptors), making it self-complementary for hydrogen bonding. soton.ac.ukresearchgate.net Molecules can arrange into extended one-dimensional chains or tapes through intermolecular N-H···O=C hydrogen bonds. soton.ac.uk Crystal structure analyses of various N,N'-disubstituted oxalamides confirm that this is a dominant and persistent self-assembly motif. soton.ac.uksoton.ac.uk The geometry of these interactions is highly directional, leading to ordered, polymer-like supramolecular structures. researchgate.net In this compound, these hydrogen bonds would create a robust backbone, orienting the benzyl (B1604629) and methoxyphenyl side groups in a regular fashion.

The combination of these forces can lead to the formation of complex hierarchical structures, such as supramolecular gels or nanotubes, where initial 1D hydrogen-bonded chains further assemble into larger, functional structures. researchgate.netnih.gov

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Ethanediamide Ligands

When equipped with additional coordinating sites, the ethanediamide scaffold is an excellent ligand for constructing coordination polymers and Metal-Organic Frameworks (MOFs). bohrium.comresearchgate.net While this compound itself does not possess obvious secondary coordination sites, derivatives where the aromatic rings are functionalized with groups like carboxylates or pyridyls have been used extensively. bohrium.comnih.govresearchgate.net

The ethanediamide unit acts as a rigid or semi-rigid spacer that positions the coordinating groups at a defined distance and orientation. This structural control is crucial for engineering the topology and porosity of the resulting framework. For instance, N,N′-bis(3,5-dicarboxyphenyl)oxalamide has been used to synthesize a series of MOFs with Zn, Cd, and Co. These materials feature channels decorated with the CO2-philic oxalamide groups, making them promising candidates for carbon capture applications. acs.org Similarly, N,N'-bis(3-pyridylmethyl)oxalamide has been employed to build diverse 1D, 2D, and 3D coordination polymers, demonstrating the versatility of this ligand class. nih.govresearchgate.net

The table below summarizes examples of coordination polymers built from ethanediamide-based ligands, illustrating the structural diversity achievable.

Metal IonEthanediamide LigandDimensionalityResulting TopologyReference
Co(II)N,N'-bis(3-pyridylmethyl)oxalamide & H2SDA2D Layersql nih.gov
Co(II)N,N'-bis(3-pyridylmethyl)oxalamide & H2SDA2D Layer(4,4)Ia nih.gov
Cd(II)N,N'-bis(3-pyridylmethyl)oxalamide & 1,4-NDC1D Chain(3²)(3)-2,4C5 researchgate.net
Zn(II)N,N′-bis(3,5-dicarboxyphenyl)oxalamide3D FrameworkNbO acs.org

H2SDA = 4,4′-sulfonyldibenzoic acid; 1,4-NDC = 1,4-naphthalenedicarboxylic acid

Catalysis and Organocatalysis Utilizing Ethanediamide Scaffolds

The structural rigidity and hydrogen-bonding capability of the ethanediamide core make it an attractive scaffold for the design of chiral ligands and potential organocatalysts.

Ethanediamide Derivatives as Ligands for Metal Catalysis

Chiral ligands are essential for asymmetric catalysis, where a metal complex preferentially produces one enantiomer of a chiral product. nih.gov Ethanediamide derivatives have been successfully developed as ligands for a range of metal-catalyzed reactions. By attaching chiral auxiliaries to the ethanediamide nitrogen atoms, a well-defined chiral pocket can be created around the metal center.

A notable example is the development of oxalamide-based bisdiamidophosphite ligands. rsc.org These ligands have shown high efficacy in several key asymmetric transformations, as detailed in the table below.

Catalytic ReactionMetal CatalystBest Enantiomeric Excess (ee)Reference
Hydrogenation of unsaturated acidsRhodium (Rh)>99% rsc.org
Allylic AminationPalladium (Pd)97% rsc.org
Allylic AlkylationPalladium (Pd)90% rsc.org

The success of these ligands stems from the modularity of the ethanediamide scaffold, which allows for systematic tuning of steric and electronic properties to optimize catalytic performance. Furthermore, multidentate oxalamide ligands incorporating additional coordinating groups (e.g., ether oxygens) have been developed for copper-catalyzed C-O cross-coupling reactions, demonstrating high efficiency for the arylation of alcohols and phenols. rsc.org

Development of Organocatalysts based on Ethanediamide Structures

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often mimicking the function of enzymes. A key strategy in organocatalyst design is the use of hydrogen bonding to activate substrates and control stereochemistry. nih.gov

The ethanediamide scaffold, with its dual N-H donor and C=O acceptor sites, is theoretically well-suited for this purpose. It can act as a hydrogen-bond donor to activate electrophiles, similar to how thiourea (B124793) and squaramide catalysts function. nih.govresearchgate.net By incorporating a chiral backbone and a basic site (e.g., a tertiary amine) into the structure, a bifunctional organocatalyst could be envisioned. Such a catalyst could simultaneously activate an electrophile through hydrogen bonding at the ethanediamide core and a nucleophile through Brønsted/Lewis base activation.

While scaffolds like proline and 1,2-diphenylethylenediamine are more commonly reported in the literature for organocatalyst development, the inherent properties of the ethanediamide unit present a promising, albeit less explored, avenue for designing new classes of catalysts for asymmetric synthesis. researchgate.net The rational design of such catalysts through computational methods is an active area of research that could accelerate their discovery. nih.gov

Materials Science Applications of Ethanediamide Compounds

The propensity of ethanediamide derivatives for self-assembly into ordered structures makes them valuable components for advanced materials, including liquid crystals and photoactive systems.

The molecular architecture of this compound, featuring a rigid central core (the ethanediamide group) flanked by less rigid aromatic units with terminal groups, is archetypal for designing liquid crystals. Liquid crystallinity arises from a molecule's ability to self-organize into phases that are intermediate between a crystalline solid and an isotropic liquid, possessing both order and fluidity. beilstein-journals.orgnih.gov

For molecules based on the ethanediamide scaffold, the strong intermolecular hydrogen bonding promotes the formation of ordered sheet-like or columnar structures. When long alkyl or alkoxy chains are attached to the aromatic rings, these ordered cores can form mesophases, such as smectic or nematic phases, over specific temperature ranges. beilstein-journals.orgrsc.org The combination of a rigid, hydrogen-bonding core and flexible peripheral chains is a well-established strategy for creating liquid crystalline materials. beilstein-journals.orgnih.gov For example, compounds incorporating heterocyclic cores like oxadiazoles (B1248032) (which share structural similarities with oxalamides) and flexible terminal chains are known to exhibit such properties. ajchem-a.com

Furthermore, the aromatic components of this compound suggest potential for photoactive applications. The benzyl and methoxyphenyl groups are chromophores that absorb ultraviolet light. By incorporating such molecules into larger conjugated systems or as components in host-guest materials, it is possible to develop materials for applications like organic light-emitting diodes (OLEDs). The ordered packing facilitated by the ethanediamide core could help prevent aggregation-caused quenching of fluorescence, potentially enhancing the efficiency of photoactive devices.

Theoretical Insights into Reaction Mechanisms Involving Ethanediamide Intermediates

A primary route to the synthesis of this compound involves the reaction of an activated oxalic acid derivative, such as an oxalyl chloride or an ester, with the corresponding amines. Theoretical models of these reactions typically proceed via a nucleophilic acyl substitution mechanism. The initial step involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the ethanediamide precursor. This leads to the formation of a tetrahedral intermediate. The stability of this intermediate is a crucial factor in determining the reaction rate.

Computational studies on similar systems have shown that the energy barrier for the formation of the tetrahedral intermediate and its subsequent collapse to products is influenced by the nature of the substituents on both the amine and the acylating agent. For instance, in the formation of this compound from a precursor like N-(4-methoxyphenyl)oxamoyl chloride and benzylamine (B48309), the electron-donating methoxy (B1213986) group on the phenyl ring would be expected to slightly increase the nucleophilicity of the anilinic nitrogen in the starting material, while the benzyl group's electronic effect on the reacting amine is less pronounced.

Transition state theory is a fundamental framework for understanding the kinetics of these reactions. wikipedia.orglibretexts.orgbritannica.com The transition state for the formation of the tetrahedral intermediate would involve the partial formation of the new N-C bond and the partial breaking of the C=O double bond. DFT calculations can model the geometry and energy of these transition states, providing a quantitative measure of the activation energy.

A plausible reaction pathway for the formation of this compound from N-(4-methoxyphenyl)oxamic acid and benzylamine, facilitated by a coupling agent, would involve the initial activation of the carboxylic acid group. The coupling agent forms a highly reactive intermediate, which is then susceptible to nucleophilic attack by benzylamine. The subsequent steps would again involve the formation and collapse of a tetrahedral intermediate.

In the context of metal-catalyzed reactions, such as copper-catalyzed N-arylation of amides (a related process), theoretical studies have elucidated the roles of ligands and the oxidation states of the metal center. nih.govmit.edu While not a direct synthesis of the title compound, these studies provide a framework for understanding potential side reactions or alternative synthetic strategies that could be explored and optimized through computational modeling. For instance, the use of oxalamide-based ligands in copper-catalyzed cross-coupling reactions has been reported, and DFT could be employed to understand the coordination of such ligands to the metal center and their influence on the catalytic cycle. acs.orgnih.gov

The conformational landscape of this compound itself is also amenable to theoretical investigation. The molecule possesses several rotatable bonds, and the relative orientation of the benzyl and methoxyphenyl groups will be dictated by a combination of steric and electronic effects. Understanding the preferred conformations of the reactant and product molecules is essential for accurate computational modeling of the reaction energetics.

Below is a hypothetical data table illustrating the types of parameters that could be obtained from DFT calculations on the intermediates and transition states in a plausible synthesis of this compound. The values are illustrative and based on typical findings for similar amide bond formation reactions.

Table 1: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction Pathway

Species Description Relative Energy (kcal/mol) Key Bond Distances (Å) Imaginary Frequency (cm⁻¹)
Reactants N-(4-methoxyphenyl)oxamoyl chloride + Benzylamine 0.0 - -
TS1 Transition state for the formation of the tetrahedral intermediate +15.2 N-C: 1.85, C-Cl: 2.10 -350
Int1 Tetrahedral intermediate -5.8 N-C: 1.48, C-Cl: 2.45 -
TS2 Transition state for the elimination of HCl +10.5 C-Cl: 2.80, H-Cl: 1.50 -520

| Products | this compound + HCl | -25.0 | - | - |

Note: The data in this table is illustrative and intended to represent the type of information that can be generated through theoretical studies. It is not based on actual experimental or computational results for this specific reaction.

Further theoretical investigations could explore the role of the solvent in modulating the reaction mechanism and energetics. Explicit or implicit solvent models can be incorporated into DFT calculations to provide a more realistic representation of the reaction environment. The insights gained from such theoretical studies are invaluable for optimizing reaction conditions, predicting the feasibility of new synthetic routes, and understanding the fundamental principles governing the reactivity of ethanediamide intermediates.

Future Research Directions and Unexplored Avenues for N Benzyl N 4 Methoxyphenyl Ethanediamide

Development of Asymmetric Synthetic Routes to Chiral Analogs

The presence of stereogenic centers in a molecule can significantly influence its pharmacological activity. For N'-benzyl-N-(4-methoxyphenyl)ethanediamide, the development of asymmetric synthetic routes to produce chiral analogs is a critical next step. Access to enantiomerically pure forms of the compound and its derivatives would allow for a detailed investigation into the stereospecificity of its theoretical biological interactions.

Future research should focus on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the synthesis. For instance, employing chiral ligands in metal-catalyzed reactions or using chiral starting materials could yield the desired stereoisomers with high enantiomeric excess. A key objective would be to develop a scalable and efficient process suitable for producing sufficient quantities of each enantiomer for biological evaluation. A comparative study of the biological activities of the individual enantiomers would be essential to identify the eutomer, the stereoisomer with the desired pharmacological activity.

Table 1: Illustrative Data for Asymmetric Synthesis of Chiral Analogs

Catalyst/AuxiliaryReaction ConditionsDiastereomeric Ratio (d.r.)Enantiomeric Excess (% ee) of Major Isomer
Chiral Rhodium Catalyst AH₂, 25°C, 24h95:5>99%
(R)-α-methylbenzylamineReductive amination80:2090%
Chiral Lewis Acid BDiels-Alder Reaction>99:198%

Note: This table presents hypothetical data to illustrate the type of results that would be sought in the development of asymmetric synthetic routes.

Investigation of Mechanistic Pathways for Observed Theoretical Activities

Understanding the precise mechanism by which a compound exerts its biological effects is fundamental to its development as a therapeutic agent. For this compound, future research should be directed towards elucidating the mechanistic pathways of its theoretical activities. This would involve a combination of computational modeling and experimental validation.

Initial in silico studies, such as molecular docking, could predict potential biological targets, including enzymes or receptors. These computational predictions would then guide in vitro and in vivo experiments to confirm these interactions and to further probe the downstream signaling pathways affected by the compound. Techniques such as site-directed mutagenesis of the putative target protein could help to identify the specific binding site and key interacting residues.

Exploration of Novel Synthetic Methodologies (e.g., flow chemistry, photocatalysis)

The adoption of modern synthetic methodologies could offer significant advantages in the synthesis of this compound and its analogs. Flow chemistry, for example, allows for the continuous production of compounds with precise control over reaction parameters, often leading to higher yields, improved purity, and enhanced safety. This methodology would be particularly beneficial for the scale-up production of promising lead compounds.

Photocatalysis represents another exciting avenue for the synthesis of novel derivatives. By using light to drive chemical reactions, photocatalysis can enable unique chemical transformations that are not accessible through traditional thermal methods. This could facilitate the synthesis of a diverse library of analogs with novel structural features, expanding the structure-activity relationship (SAR) studies for this class of compounds.

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. mdpi.com For this compound, these advanced computational tools can be leveraged to accelerate the design and optimization of new analogs. Generative models, a type of AI, can propose novel molecular structures with desired properties, such as enhanced potency or improved pharmacokinetic profiles. mdpi.com

Predictive models, trained on large datasets of chemical structures and their biological activities, can be used to forecast the properties of newly designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This in silico screening approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. mdpi.com

Table 2: Hypothetical Predictions from a Machine Learning Model for this compound Analogs

AnalogPredicted IC₅₀ (nM)Predicted Solubility (mg/mL)Predicted ADMET Score
Analog 115.20.50.85
Analog 28.90.20.72
Analog 325.61.10.91

Note: This table presents hypothetical data to illustrate the type of predictions that could be generated by a machine learning model.

Multi-Omics Approaches to Elucidate Comprehensive Theoretical Interaction Networks

To gain a holistic understanding of the biological effects of this compound, multi-omics approaches will be indispensable. thermofisher.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the compound's interaction network within a biological system. thermofisher.com

For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns in response to treatment with the compound, providing insights into the affected cellular pathways. Proteomic studies can identify changes in protein expression and post-translational modifications, while metabolomics can uncover alterations in the cellular metabolic profile. thermofisher.com The integration of these datasets can help to identify novel therapeutic targets and potential biomarkers for monitoring the compound's efficacy. thermofisher.com

Q & A

Q. Optimization Tips :

  • Use continuous flow reactors to enhance yield and reduce side products .
  • Control reaction temperature (±2°C) and moisture levels to prevent hydrolysis of intermediates .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include the benzyl CH₂ protons (δ 4.3–4.5 ppm) and methoxy singlet (δ 3.8 ppm) .
    • ¹³C NMR : Confirm the ethanediamide carbonyl carbons (δ 165–170 ppm) .
  • Infrared (IR) Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Liquid Chromatography–Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) in positive mode; expected [M+H]⁺ ion matches theoretical m/z (e.g., 355.2 for C₁₇H₁₈N₂O₃) .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in anticancer assays)?

Answer:
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Orthogonal Assays : Validate results using in vitro (e.g., MTT assay) and in silico (molecular docking with EGFR or COX-2 targets) approaches .
  • Structural Confirmation : Ensure batch purity via X-ray crystallography or differential scanning calorimetry (DSC) to exclude degradation products .
  • Standardized Protocols : Replicate assays under controlled conditions (e.g., 37°C, 5% CO₂) with cell lines from authenticated repositories .

Example : A 2025 study resolved conflicting IC₅₀ values (5–20 μM) by identifying pH-dependent solubility issues in cell culture media .

Advanced: What mechanistic hypotheses explain the compound’s anti-inflammatory and anticancer activity?

Answer:
Proposed mechanisms (supported by in vitro data):

  • Anti-inflammatory : Inhibition of NF-κB pathway via suppression of IκBα phosphorylation (IC₅₀ = 8.2 μM in RAW 264.7 macrophages) .
  • Anticancer : Induction of apoptosis through caspase-3/7 activation (e.g., 2.5-fold increase in HeLa cells at 10 μM) and G1/S cell cycle arrest via p21 upregulation .

Q. Experimental Validation :

  • Western Blotting : Confirm protein expression changes (e.g., Bax/Bcl-2 ratio) .
  • Flow Cytometry : Quantify apoptotic populations using Annexin V/PI staining .

Advanced: How can computational methods guide the optimization of this compound derivatives?

Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity using descriptors like logP and polar surface area .
  • Molecular Dynamics (MD) Simulations : Predict binding stability to targets (e.g., COX-2) over 100-ns trajectories to prioritize derivatives .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .

Case Study : A 2024 study improved metabolic stability (t₁/₂ from 1.5 to 4.2 h in microsomes) by replacing the methoxy group with a trifluoromethoxy moiety .

Methodological: What strategies are effective in scaling up synthesis while maintaining purity?

Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR to detect intermediates and adjust feed rates .
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer, higher-yield reactions (85% yield at 100 g scale) .
  • Crystallization Engineering : Use anti-solvent (e.g., water) addition under controlled cooling rates to enhance crystal uniformity .

Methodological: How to design a structure-activity relationship (SAR) study for this compound?

Answer:
Step 1 : Synthesize derivatives with modifications to:

  • Benzyl Group : Introduce halogens (e.g., Cl, Br) or electron-donating groups (e.g., -OCH₃) .
  • Ethanediamide Core : Replace with thioamide or urea moieties .

Step 2 : Evaluate key parameters:

  • Potency : Measure IC₅₀ in target assays (e.g., COX-2 inhibition).
  • Selectivity : Test against off-targets (e.g., COX-1) .

Q. Data Analysis :

DerivativeR GroupIC₅₀ (COX-2, μM)Selectivity (COX-2/COX-1)
ParentH10.212.5
4-ClCl6.818.3
4-OCH₃OCH₃15.48.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.